4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile

Agrochemical Discovery Insecticide Synthesis Halogenated Pyrrole

4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS 122453-43-4) is a synthetic arylpyrrole-3-carbonitrile characterized by a specific halogenation pattern: bromine at the 4-position, chlorine at the 5-position, and a 4-chlorophenyl substituent at the 2-position of the pyrrole ring. It belongs to a biologically significant class of halogenated pyrroles that includes the commercial pro-insecticide Chlorfenapyr (AC-303,630) and its active metabolite Tralopyril (AC-303,268).

Molecular Formula C11H5BrCl2N2
Molecular Weight 315.98 g/mol
CAS No. 122453-43-4
Cat. No. B12871326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
CAS122453-43-4
Molecular FormulaC11H5BrCl2N2
Molecular Weight315.98 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=C(N2)Cl)Br)C#N)Cl
InChIInChI=1S/C11H5BrCl2N2/c12-9-8(5-15)10(16-11(9)14)6-1-3-7(13)4-2-6/h1-4,16H
InChIKeyCHLULTMNDNSTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS 122453-43-4): Procurement-Grade Profile for Halogenated Pyrrole Research


4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (CAS 122453-43-4) is a synthetic arylpyrrole-3-carbonitrile characterized by a specific halogenation pattern: bromine at the 4-position, chlorine at the 5-position, and a 4-chlorophenyl substituent at the 2-position of the pyrrole ring. It belongs to a biologically significant class of halogenated pyrroles that includes the commercial pro-insecticide Chlorfenapyr (AC-303,630) and its active metabolite Tralopyril (AC-303,268). This compound is recognized in foundational patents as an analog within the arylpyrrole insecticidal, acaricidal, and nematicidal series [1] and is offered as a specialized building block for pharmaceutical and agrochemical research . However, publicly available comparator-anchored quantitative performance data for this specific derivative are extremely scarce, necessitating project-specific experimental validation before procurement.

Procurement Risk Alert: Why 4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile Cannot Be Interchanged with Other Halogenated Pyrroles


Within the arylpyrrole-3-carbonitrile class, seemingly minor alterations to the halogen substitution pattern on the pyrrole ring are known to drive profound differences in biological activity and physicochemical properties, making generic substitution a high-risk procurement decision. The foundational structure-activity relationship (SAR) work on this series, exemplified by Black et al. (1994), proved that mitochondrial uncoupling potency—the primary mode of action—is exquisitely sensitive to the identity and position of halogen substituents [1]. For instance, the N-dealkylated analog AC-303,268 is a potent uncoupler active at 10–100 nM, whereas its N-ethoxymethylated prodrug AC-303,630 is virtually inactive in isolated mitochondrial assays, demonstrating that even a single functional group change can toggle activity from negligible to nanomolar potency [1]. Consequently, a specific substitution pattern like that of 4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile—featuring a unique Br/Cl/C≡N arrangement—is expected to yield a distinct uncoupling, target-binding, or metabolic stability profile that cannot be extrapolated from data on Trifluoromethyl-containing analogs such as Chlorfenapyr or Tralopyril. Without direct comparative data, any substitution risks either loss of desired activity or introduction of uncharacterized off-target effects.

Limited Comparative Evidence Inventory for 4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile: A Gap Analysis for Informed Procurement


Synthesis Patent Citation as a Key Analog in the Chlorfenapyr Series

The compound is explicitly listed in US5010098A as a member of the arylpyrrole series that led to the commercialization of Chlorfenapyr [1]. This confirms its intentional design and synthesis as part of a focused SAR exploration around the 4-bromo-2-(4-chlorophenyl) pharmacophore. While the patent establishes structural relevance, it does not provide head-to-head insecticidal or acaricidal activity data for this specific derivative against its analogs.

Agrochemical Discovery Insecticide Synthesis Halogenated Pyrrole

Differentiated Halogenation Pattern vs. Tralopyril and 4,5-Dichloro Analog

The target compound presents a unique 4-Br/5-Cl/3-C≡N substitution on the pyrrole core. The closest literature analogs are Tralopyril (4-Br/5-CF3/3-C≡N) and 4,5-dichloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile (4,5-diCl) [1][2]. The replacement of the electron-rich chlorine at the 5-position with a strongly electron-withdrawing trifluoromethyl group (as in Tralopyril) is known to drastically alter the acidity of the pyrrole N-H proton, a key determinant of mitochondrial uncoupling potency. Conversely, the symmetrical 4,5-dichloro substitution lacks the steric and electronic asymmetry of the mixed Br/Cl pattern. While quantitative uncoupling data for the target compound are absent from the public domain, the principle that such halogen permutations dictate bioactivity is firmly established by the class-level SAR [3].

Medicinal Chemistry SAR Halogen Bonding

Class-Level Uncoupling Potency vs. Non-Halogenated Pyrroles

The class of halogenated 2-arylpyrrole-3-carbonitriles acts as potent uncouplers of mitochondrial oxidative phosphorylation, a mode of action distinct from neurotoxic insecticides such as pyrethroids and neonicotinoids [1]. While the target compound's specific IC50 for uncoupling is not published, the class baseline established by Tralopyril (10–100 nM uncoupling activity) and the inactivity of the parent AC-303,630 in isolated mitochondria demonstrates that the halogenated pyrrole scaffold is capable of nanomolar target engagement when appropriately substituted [1]. The absence of an N-ethoxymethyl blocking group on the target compound suggests it may act as a direct uncoupler, similar to Tralopyril, rather than as a pro-pesticide requiring metabolic activation.

Mode of Action Mitochondrial Uncoupling Insecticide Toxicology

Evidence-Backed Application Scenarios for Procuring 4-Bromo-5-chloro-2-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile


Structure-Activity Relationship (SAR) Expansion of the Chlorfenapyr Pharmacophore

As an analog explicitly cited in the foundational patents of the Chlorfenapyr series [1], this compound is a rational choice for teams seeking to expand SAR understanding beyond the well-characterized 5-CF3 (Tralopyril) and 4,5-dichloro derivatives. Its mixed Br/Cl substitution offers an unexplored electronic and steric profile that can probe tolerance at the pyrrole 5-position for mitochondrial uncoupling, insecticidal, or novel therapeutic activities.

Probe for Halogen-Sensitive Biological Targets

The compound's specific halogen array (Br, Cl) can be exploited as a chemical probe in target identification or binding mode studies. In medicinal chemistry, halogen atoms often engage in halogen bonding with protein backbones; the distinct Br/Cl pattern provides a unique tool to validate such interactions in targets hypothesized to bind arylpyrroles, as inferred from class-level activity [2].

Synthetic Intermediate for Late-Stage Diversification

The presence of a reactive bromine atom at the 4-position makes this compound a versatile intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or amine substituents to generate focused libraries for biological screening, a strategy widely used in pharmaceutical patenting .

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